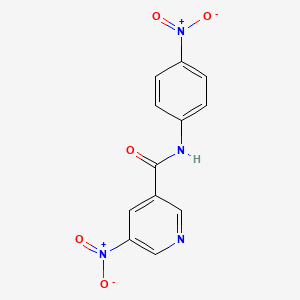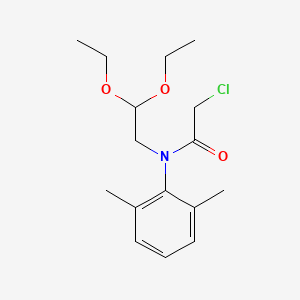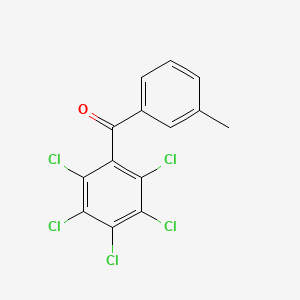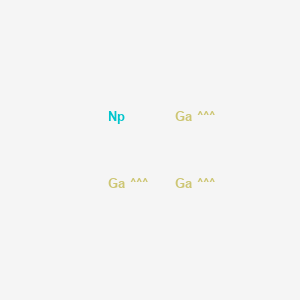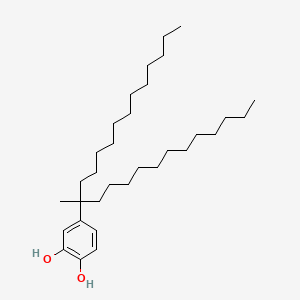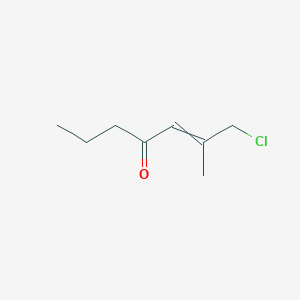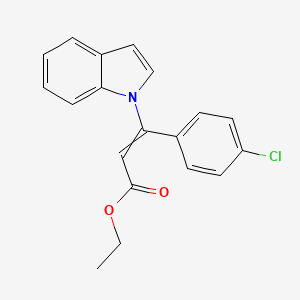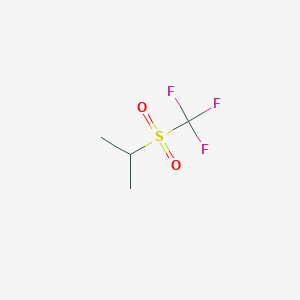
2-(Trifluoromethanesulfonyl)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethanesulfonyl)propane is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propane backbone. This compound is known for its strong electron-withdrawing properties, making it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethanesulfonyl)propane typically involves the reaction of propane derivatives with trifluoromethanesulfonyl chloride. One common method is the treatment of propane with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high efficiency and purity, with careful control of reaction conditions to minimize impurities and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethanesulfonyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, triethylamine, and cesium fluoride. The reactions are typically carried out under controlled temperatures to ensure selectivity and high yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of trifluoromethanesulfonyl derivatives, while addition reactions can produce more complex molecules .
Aplicaciones Científicas De Investigación
2-(Trifluoromethanesulfonyl)propane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethanesulfonyl derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethanesulfonyl)propane involves its strong electron-withdrawing trifluoromethanesulfonyl group. This group can stabilize negative charges and facilitate various chemical transformations. The compound can act as an electrophile in reactions, making it a valuable tool in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethanesulfonic Anhydride: Another compound with a trifluoromethanesulfonyl group, used in similar applications but with different reactivity.
Trifluoromethanesulfonyl Chloride: A precursor to many trifluoromethanesulfonyl compounds, including 2-(Trifluoromethanesulfonyl)propane.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group, which share some properties but differ in reactivity and applications
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a propane backbone with the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. This combination makes it particularly useful in a variety of chemical reactions and applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
57964-42-8 |
|---|---|
Fórmula molecular |
C4H7F3O2S |
Peso molecular |
176.16 g/mol |
Nombre IUPAC |
2-(trifluoromethylsulfonyl)propane |
InChI |
InChI=1S/C4H7F3O2S/c1-3(2)10(8,9)4(5,6)7/h3H,1-2H3 |
Clave InChI |
UPXMMKAMIKNCSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


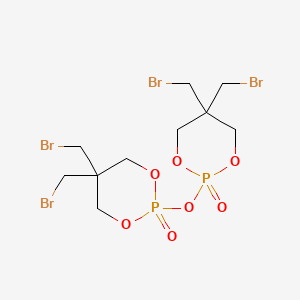
![1-Methyl-2-{nitro[(4-nitrophenyl)sulfanyl]methylidene}imidazolidine](/img/structure/B14606278.png)
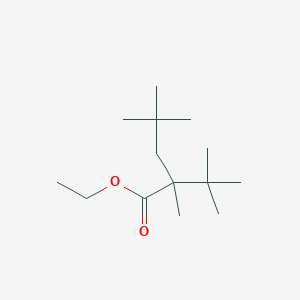
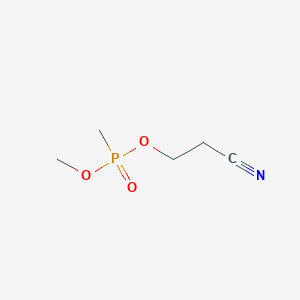
![Acetamide, 2,2,2-trifluoro-N-[(phenylamino)carbonyl]-](/img/structure/B14606299.png)
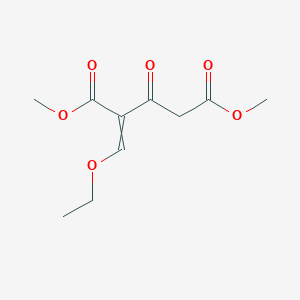
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)
